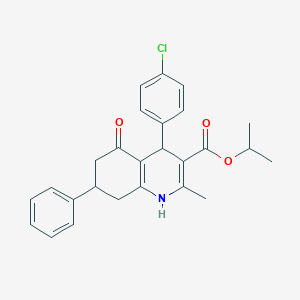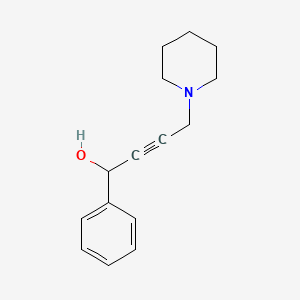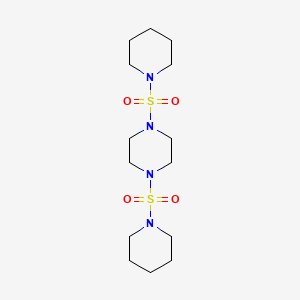![molecular formula C22H19NO4 B5213032 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide, commonly known as MDA19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic benefits. MDA19 is a selective agonist of the cannabinoid receptor CB2, which is primarily found in immune cells and peripheral tissues.
Mechanism of Action
MDA19 acts as a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor by MDA19 leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the reduction of pain sensation.
Biochemical and Physiological Effects
MDA19 has been shown to have several biochemical and physiological effects, including the modulation of immune cell function, the reduction of inflammation, the inhibition of cancer cell growth, and the reduction of pain sensation. MDA19 has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDA19 in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune cell function and peripheral tissue responses. Additionally, MDA19 has been extensively studied in animal models and has a well-established safety profile. However, one of the limitations of using MDA19 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of MDA19, including the development of novel MDA19 derivatives with increased potency and selectivity, the investigation of MDA19's potential therapeutic benefits in additional medical conditions, and the exploration of MDA19's potential as a diagnostic tool for detecting CB2 receptor expression in various tissues. Additionally, further research is needed to better understand the mechanism of action of MDA19 and to elucidate its cellular signaling pathways.
Synthesis Methods
MDA19 can be synthesized using a multi-step process that involves the reaction of several precursor compounds. The synthesis method typically involves the use of reagents such as lithium aluminum hydride, boron tribromide, and acetic anhydride, among others. The final product is typically purified using chromatography techniques such as flash chromatography or preparative HPLC.
Scientific Research Applications
MDA19 has been studied extensively for its potential therapeutic benefits in various medical conditions, including pain, inflammation, neurodegenerative diseases, and cancer. Several studies have demonstrated that MDA19 has anti-inflammatory properties and can reduce pain in animal models. MDA19 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, MDA19 has been shown to have anti-cancer effects in various types of cancer cells.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-15-9-7-14(8-10-15)11-22(24)23-18-13-20-17(12-21(18)26-2)16-5-3-4-6-19(16)27-20/h3-10,12-13H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWWBMGKTVYFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-dibenzofuran-3-yl)-2-(4-methoxy-phenyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)


![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)


![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)